molecular formula C12H12N4O2S2 B2794335 2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 956792-93-1

2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2794335
CAS No.: 956792-93-1
M. Wt: 308.37
InChI Key: XWBJHKSPXDAGCV-UHFFFAOYSA-N
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Description

2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a molecular formula of C12H12N4O2S2 and a molecular weight of 308.37 g/mol. This compound is characterized by its unique thieno[2,3-d]pyrimidin-4-one core structure, which is substituted with various functional groups, including a dimethyl group, a pyrazolyl moiety, and a methylsulfanyl group.

Preparation Methods

The synthesis of 2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves several steps. One common synthetic route includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the thieno[2,3-d]pyrimidin-4-one core . The reaction conditions typically involve the use of solvents like benzene and heating under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It may be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar compounds to 2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one include:

  • N-(1,5-dimethyl-3-oxo-2-phenyl-1,2-dihydropyrazol-4-yl)-P,P-diphenylamidophosphinate
  • Indole derivatives such as 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its thieno[2,3-d]pyrimidin-4-one core and the specific arrangement of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,6-dimethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S2/c1-6-3-8-10(20-6)13-12(16(2)11(8)18)19-5-7-4-9(17)15-14-7/h3-4H,5H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBJHKSPXDAGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)C)SCC3=CC(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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